Evidence Item 1: Melanoma-Restricted Expression vs. Ubiquitously Expressed Homolog RAB32
RAB38 mRNA is expressed in 80–90% of melanoma specimens (17 of 19) but is rarely detectable in non-melanocytic malignancies (1 of 16), and shows no detectable expression in other normal tissues by Northern blot analysis [1]. In contrast, its closest homolog RAB32 — which shares approximately 60% amino acid sequence identity in the epitope region — is ubiquitously expressed across multiple normal tissues [2]. This expression differential means that a RAB32-derived analog peptide would lack tumor selectivity and carry elevated risk of off-target autoimmunity against normal tissues.
| Evidence Dimension | Tumor vs. normal tissue mRNA expression specificity |
|---|---|
| Target Compound Data | RAB38: expressed in 80–90% of melanomas (17/19); undetectable in other normal tissues by Northern blot; rarely expressed in non-melanocytic malignancies (1/16) |
| Comparator Or Baseline | RAB32: ubiquitously expressed in multiple normal tissues (class-level description from Walton et al. 2006, citing Ref. 23) |
| Quantified Difference | RAB38 expression is melanocyte/melanoma-restricted; RAB32 is ubiquitously expressed, precluding its use as a tumor-selective target |
| Conditions | Northern blot analysis and RT-PCR across melanoma specimens vs. non-melanocytic malignancies and normal tissues (Jäger et al. 2000) |
Why This Matters
For procurement of a melanoma-targeting peptide, tissue-restricted expression directly determines therapeutic window and reduces probability of normal-tissue toxicity; RAB32-derived peptides are unsuitable substitutes due to ubiquitous expression.
- [1] Jäger D, et al. Cancer Res. 2000;60(13):3584-91. PMID: 10910072. View Source
- [2] Walton SM, et al. J Immunol. 2006;177(11):8212-8. PMID: 17114498. (Ref. 23 therein: RAB32 ubiquitously expressed in multiple normal tissues.) View Source
